molecular formula C21H26O8 B13980643 (3,4-Dimethoxyphenyl)-[6-(1,3-dioxolan-2-yl)-2,3,4-trimethoxyphenyl]methanol CAS No. 151166-77-7

(3,4-Dimethoxyphenyl)-[6-(1,3-dioxolan-2-yl)-2,3,4-trimethoxyphenyl]methanol

Cat. No.: B13980643
CAS No.: 151166-77-7
M. Wt: 406.4 g/mol
InChI Key: YCCRMZIUBWXRRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Dimethoxyphenyl)-[6-(1,3-dioxolan-2-yl)-2,3,4-trimethoxyphenyl]methanol is an organic compound characterized by its complex structure, which includes multiple methoxy groups and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxyphenyl)-[6-(1,3-dioxolan-2-yl)-2,3,4-trimethoxyphenyl]methanol typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde and 2,3,4-trimethoxybenzaldehyde. These aldehydes undergo a series of reactions, including condensation and cyclization, to form the final product. The reaction conditions usually involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxyphenyl)-[6-(1,3-dioxolan-2-yl)-2,3,4-trimethoxyphenyl]methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(3,4-Dimethoxyphenyl)-[6-(1,3-dioxolan-2-yl)-2,3,4-trimethoxyphenyl]methanol has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,4-Dimethoxyphenyl)-[6-(1,3-dioxolan-2-yl)-2,3,4-trimethoxyphenyl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-7-hydroxy-chroman-2,4-dione
  • 5-(3,4-Dimethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione
  • 5-(3,4-Dimethylanilino)-1,3-thiazolidine-2,4-dione

Uniqueness

(3,4-Dimethoxyphenyl)-[6-(1,3-dioxolan-2-yl)-2,3,4-trimethoxyphenyl]methanol is unique due to its combination of methoxy groups and a dioxolane ring, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

151166-77-7

Molecular Formula

C21H26O8

Molecular Weight

406.4 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-[6-(1,3-dioxolan-2-yl)-2,3,4-trimethoxyphenyl]methanol

InChI

InChI=1S/C21H26O8/c1-23-14-7-6-12(10-15(14)24-2)18(22)17-13(21-28-8-9-29-21)11-16(25-3)19(26-4)20(17)27-5/h6-7,10-11,18,21-22H,8-9H2,1-5H3

InChI Key

YCCRMZIUBWXRRG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=C(C(=C(C=C2C3OCCO3)OC)OC)OC)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.